molecular formula C19H22N4O4S B2524722 Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate CAS No. 2034495-25-3

Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate

Cat. No. B2524722
CAS RN: 2034495-25-3
M. Wt: 402.47
InChI Key: YNGIHRVPJQRRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

A study conducted by Hvenegaard et al. (2012) explored the in vitro oxidative metabolism of a novel antidepressant, highlighting the enzyme-mediated transformation processes. This research offers insights into how similar compounds, including the one , might undergo metabolic transformations, involving enzymes like CYP2D6, CYP2C9, and others in human liver microsomes (HLM) (Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).

Antimicrobial and Antifungal Activity

The synthesis and antimicrobial evaluation of Schiff bases derived from sulfamerazine by Othman et al. (2019) and the development of novel bis(pyrazole-benzofuran) hybrids as bacterial biofilm and MurB inhibitors by Mekky and Sanad (2020) demonstrate the potential applications of similar compounds in addressing microbial resistance and inhibiting biofilm formation (Othman, W. Al-Masoudi, Adil A. Hama, S. M. Hussain, 2019); (Mekky, S. Sanad, 2020).

Structural Analysis and Crystallography

The X-ray crystallographic study by Little et al. (2008) provides a foundational understanding of the molecular structure and conformation of related triazenes, which is critical for the rational design of molecules for specific biological activities (Little, H. Jenkins, K. Vaughan, 2008).

Receptor Antagonism and Pharmacological Profiles

Research on the preparation of piperazine derivatives as 5-HT7 receptor antagonists by Yoon et al. (2008) showcases the therapeutic potential of structurally similar compounds in the modulation of serotonin receptors, suggesting avenues for the development of new psychiatric drugs (Yoon, Eunjin Yoo, Jiyoon Kim, A. Pae, H. Rhim, W. Park, J. Kong, H. Park Choo, 2008).

Anticancer Activity

The in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, as investigated by Mallesha et al. (2012), illustrates the potential cancer therapeutic applications of compounds with similar molecular frameworks (Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Safety and Hazards

“Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate” is not intended for human or veterinary use. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P261, P280, P305+P351+P338, and P304+P340 .

properties

IUPAC Name

methyl 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-27-19(24)15-4-6-16(7-5-15)28(25,26)23-12-10-22(11-13-23)18-9-8-17(20-21-18)14-2-3-14/h4-9,14H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGIHRVPJQRRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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